molecular formula C9H19N3O2 B1526849 tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate CAS No. 1330829-46-3

tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate

Cat. No.: B1526849
CAS No.: 1330829-46-3
M. Wt: 201.27 g/mol
InChI Key: CBEIPUISXAHUIE-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tert-butyl group attached to an N-(1-carbamimidoylpropan-2-yl)carbamate moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with 1-carbamimidoylpropan-2-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: : Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: can be compared with other similar compounds, such as tert-butyl carbamate and N-(1-carbamimidoylpropan-2-yl)urea . These compounds share structural similarities but differ in their functional groups and reactivity patterns. The unique presence of the tert-butyl group in This compound

List of Similar Compounds

  • Tert-butyl carbamate

  • N-(1-carbamimidoylpropan-2-yl)urea

  • N-(1-carbamimidoylpropan-2-yl)amide

Properties

IUPAC Name

tert-butyl N-(4-amino-4-iminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEIPUISXAHUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=N)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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